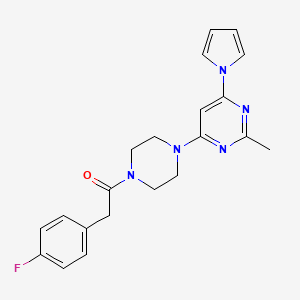
2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN5O, with a molecular weight of approximately 399.8 g/mol. The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as tyrosinase and various kinases. The piperazine ring is known for its role in modulating neurotransmitter systems, while the pyrimidine derivative contributes to the compound's interaction with nucleic acid synthesis pathways.
Inhibition Studies
Recent studies have reported that derivatives of this compound demonstrate significant inhibitory activity against several targets:
- Tyrosinase Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitory concentrations (IC50) were found to be in the low micromolar range (e.g., 0.19 to 1.72 μM) for related fluorophenyl compounds, indicating a promising lead for further development .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.19 | Tyrosinase |
| Compound B | 1.72 | Tyrosinase |
| Compound C | 4.49 | Tyrosinase |
Anti-Cancer Activity
In vitro studies have suggested that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, structural analogs have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .
Case Study 1: Tyrosinase Inhibition
A study focused on compounds containing the 4-fluorophenyl motif demonstrated enhanced inhibitory effects on tyrosinase compared to their non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of similar compounds .
Case Study 2: Kinase Inhibition
Another investigation into related piperazine derivatives revealed their potential as selective inhibitors of CDK9, showcasing their ability to induce apoptosis in cancer cell lines. The modifications on the piperazine ring were critical for enhancing selectivity and potency .
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGWTNASUHEZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














